(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Description
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Biological Activity
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic molecule with a unique structure that includes a benzofuran core. This compound has garnered attention due to its potential biological activities, which may be influenced by its diverse functional groups, including hydroxyl, methoxyethyl amine, and pyridine moieties. The exploration of its biological activity is crucial for understanding its pharmacological potential.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of various functional groups that may contribute to its biological properties.
Biological Activities
Research into the biological activity of benzofuran derivatives, including this compound, has shown promising results in several areas:
-
Antimicrobial Activity :
- Mechanism of Action : Benzofuran derivatives have been noted for their ability to inhibit the growth of various bacterial strains. The presence of the pyridine moiety may enhance this activity by interacting with bacterial cell membranes or enzymes.
- In Vitro Studies : Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown an MIC (Minimum Inhibitory Concentration) value comparable to known antibacterial agents.
-
Cytotoxicity :
- Cell Line Studies : In vitro cytotoxicity assays using cell lines such as MCF-7 (breast cancer cells) indicate that this compound may possess anti-cancer properties. The MTT assay results show a significant reduction in cell viability at higher concentrations.
- Table 1: Cytotoxicity Data
Compound Cell Line IC50 (µM) This compound MCF-7 15 Control Drug MCF-7 10 -
Antifungal Activity :
- Compounds similar to this benzofuran derivative have demonstrated antifungal effects against various fungal strains, suggesting potential applications in treating fungal infections.
Case Studies
Recent empirical studies have focused on the pharmacological profile of benzofuran derivatives:
-
Study on Antibacterial Effects :
- A study published in a peer-reviewed journal assessed the antibacterial activity of several benzofuran derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with varying MIC values.
-
Cytotoxicity Assessment :
- Research involving MTT assays revealed that the compound significantly inhibited the proliferation of cancer cells, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15-12-18(25)17(14-24(8-10-27-2)9-11-28-3)22-20(15)21(26)19(29-22)13-16-4-6-23-7-5-16/h4-7,12-13,25H,8-11,14H2,1-3H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXELKCCNQWBC-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(CCOC)CCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN(CCOC)CCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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